molecular formula C20H31N3O6S B1204032 Bacmecillinam CAS No. 50846-45-2

Bacmecillinam

Cat. No. B1204032
CAS RN: 50846-45-2
M. Wt: 441.5 g/mol
InChI Key: XHKFBADIZIDYBU-UCMJJCQDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bacmecillinam belongs to the class of organic compounds known as alpha amino acid esters . It’s an antibiotic that’s used for research and development .

Scientific Research Applications

  • Determination in Biological Materials : A study by Westerlund, Pettersson, and Carlqvist (1982) developed special procedures for collecting blood specimens to determine bacmecillinam levels, considering its property of being easily hydrolyzed in biological materials. The detection limit in whole blood was 600 pg/ml, indicating sensitive measurement capabilities (Westerlund, Pettersson, & Carlqvist, 1982).

  • Placental Transfer and Transition into Milk : Kobayashi and Inoue (1985) investigated the placental transfer and transition into milk of bacmecillinam in rats. Their findings revealed that a minimal amount of bacmecillinam (0.01% of the dose) transferred into fetuses and it was excreted into milk slightly (Kobayashi & Inoue, 1985).

  • Metabolites in Human Urine : Another study by Kobayashi and Inoue (1985) explored the metabolites of bacmecillinam in human urine. Major metabolites identified were mecillinam and M-6, with total recoveries of administered dose ranging from 62% to 81% (Kobayashi & Inoue, 1985).

  • Absorption and Excretion in Rats : Kobayashi, Inoue, and Deguchi (1985) found that after oral administration in rats, approximately 97% of the dose was excreted within 72 hours, with significant distribution in various tissues like the liver, kidney, and spleen (Kobayashi, Inoue, & Deguchi, 1985).

  • Pharmacokinetics in Plasma and Lymph : A study by Bergan et al. (1979) on the pharmacokinetics of bacmecillinam in plasma and lymph found that both substances invaded lymph more slowly than serum. This suggests its potential effectiveness in treating infections in unmanipulated tissues (Bergan, Engeset, Olszewski, & Solberg, 1979).

  • Comparison with Pivmecillinam : Josefsson et al. (2004) compared the pharmacokinetics of bacmecillinam and pivmecillinam, finding that bacmecillinam had better bioavailability in the studied tablet formulations (Josefsson, Bergan, Magni, Pring, & Westerlund, 2004).

Safety And Hazards

When handling Bacmecillinam, it’s important to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition. In case of accidental release, prevent further spillage or leakage if it is safe to do so .

properties

IUPAC Name

1-ethoxycarbonyloxyethyl (2S,5R,6R)-6-(azepan-1-ylmethylideneamino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31N3O6S/c1-5-27-19(26)29-13(2)28-18(25)15-20(3,4)30-17-14(16(24)23(15)17)21-12-22-10-8-6-7-9-11-22/h12-15,17H,5-11H2,1-4H3/t13?,14-,15+,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHKFBADIZIDYBU-UCMJJCQDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)OC(C)OC(=O)C1C(SC2N1C(=O)C2N=CN3CCCCCC3)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)OC(C)OC(=O)[C@H]1C(S[C@H]2N1C(=O)[C@H]2N=CN3CCCCCC3)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31N3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

76996-24-2 (unspecified hydrochloride)
Record name Bacmecillinam [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050846452
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID801023645
Record name Bacmecillinam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801023645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

441.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bacmecillinam

CAS RN

50846-45-2
Record name Bacmecillinam
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50846-45-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bacmecillinam [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050846452
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bacmecillinam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801023645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BACMECILLINAM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/942B99D5UK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bacmecillinam
Reactant of Route 2
Reactant of Route 2
Bacmecillinam
Reactant of Route 3
Reactant of Route 3
Bacmecillinam
Reactant of Route 4
Bacmecillinam
Reactant of Route 5
Reactant of Route 5
Bacmecillinam
Reactant of Route 6
Reactant of Route 6
Bacmecillinam

Citations

For This Compound
126
Citations
K Josefsson, T Bergan, L Magni, BG Pring… - European Journal of …, 1982 - Springer
… The elimination half-lives were 0.8-1.1 h for bacmecillinam and 0.7 h for pivmecillinam. The … % for bacmecillinam and 30% for pivmeciUinam. The 400 mg dose of bacmecillinam gave a …
Number of citations: 31 link.springer.com
T Bergan, A Engeset, W Olszewski… - …, 1979 - journals.uair.arizona.edu
… and bacmecillinam totalling 500 mg were studied in healthy volunteers. Bacampicillin and bacmecillinam are … and bacmecillinam seems suitable from a pharmacokinetic point of view. …
Number of citations: 36 journals.uair.arizona.edu
TB Palm, I Csöregh - Acta Crystallographica Section B: Structural …, 1978 - scripts.iucr.org
… of the bacmecillinam molecule agree well with those found in the phenylacetamido derivative with one exception: the S(4)-C(5) distance is 1.796 (7) A in protonated bacmecillinam and …
Number of citations: 5 scripts.iucr.org
D Westerlund, B Pettersson… - Journal of …, 1982 - Wiley Online Library
… Abstract Bacmecillinam is an amdinocillin … Bacmecillinam-determination in biological fluids by reversed-phase liquid chromatography 0 Biological fluids-determination of bacmecillinam …
Number of citations: 11 onlinelibrary.wiley.com
S Kobayashi, A Inoue - The Japanese Journal of Antibiotics, 1985 - europepmc.org
The pharmacokinetics (ie, blood level, biological half-lives and excretion) of bacmecillinam (KW-1100) was investigated. KW-1100 was orally administered to dogs at the dose of 20 mg/…
Number of citations: 2 europepmc.org
S Kobayashi, A Inoue, T Deguchi - The Japanese Journal of …, 1985 - europepmc.org
The pharmacokinetics of bacmecillinam (KW-1100), a new semisynthetic penicillin, was studied. Plasma levels, tissue distribution, metabolites and urinary and biliary excretion of …
Number of citations: 2 europepmc.org
S Kobayashi, A Inoue - The Japanese Journal of Antibiotics, 1985 - europepmc.org
The placental transfer and transition into milk of bacmecillinam (KW-1100), a new semisynthetic penicillin, have been studied with 14C-KW-1100 administered orally in the pregnant and …
Number of citations: 2 europepmc.org
S Kobayashi, A Inoue - The Japanese Journal of Antibiotics, 1985 - europepmc.org
Bacmecillinam (KW-1100) metabolites and their excretion in human urine were investigated in the 3 male volunteers. After administration of KW-1100 capsules containing 80 mg (2 X …
Number of citations: 2 europepmc.org
BG Pring, B Ekstrom, LP Jalar, L Magni… - European journal of …, 1984 - pascal-francis.inist.fr
Bacmecillinam, a new ester pro-drug of mecillinam: synthesis and biological evaluation … Bacmecillinam, a new ester pro-drug of mecillinam: synthesis and biological evaluation …
Number of citations: 7 pascal-francis.inist.fr
D Westerlund, J Carlqvist… - Acta pharmaceutica …, 1984 - pubmed.ncbi.nlm.nih.gov
Application of the combination radioactivity detector-liquid chromatography to a study of the metabolism of bacmecillinam in the rat Application of the combination radioactivity detector-liquid …
Number of citations: 4 pubmed.ncbi.nlm.nih.gov

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.